2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[3-(2-aminophenyl)-3-oxopropyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-14-8-4-3-7-13(14)15(20)9-10-19-16(21)11-5-1-2-6-12(11)17(19)22/h1-8H,9-10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZRDXVYNVKYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654719 | |
| Record name | 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17515-32-1 | |
| Record name | 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
This compound interacts with its targets by binding to the dopamine receptors. The interaction occurs at the allosteric binding site of the dopamine receptor D2. This binding can modulate the activity of the receptor, leading to changes in the signal transduction pathways within the cell.
Biochemical Pathways
The binding of this compound to the dopamine receptors can affect several biochemical pathways. These include pathways involved in mood regulation and motor control. The compound’s interaction with the D3 receptor suggests a potential application as antipsychotic agents . Additionally, it has been indicated that it may have the capacity to inhibit β-amyloid protein aggregation, suggesting a potential role in the treatment of Alzheimer’s disease .
Pharmacokinetics
The compound’s structure suggests that it is neutral and hydrophobic, which could allow it to pass through biological membranes in vivo
Result of Action
Biochemical Analysis
Biochemical Properties
2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the human dopamine receptor D2, where it acts as a ligand, binding to the receptor and modulating its activity. This interaction is significant because it can influence neurotransmission and has potential implications for the treatment of neurological disorders.
Additionally, this compound has been found to inhibit the aggregation of β-amyloid proteins, which are associated with Alzheimer’s disease. This inhibition occurs through the compound’s binding to specific sites on the β-amyloid proteins, preventing their aggregation and subsequent formation of plaques.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer research, this compound has demonstrated cytotoxic effects on blood cancer cell lines such as K562 and Raji cells. It induces apoptosis and necrosis in these cells, leading to a reduction in cell viability. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is also noteworthy. It has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the dopamine receptor D2 and β-amyloid proteins, altering their activity. The compound’s binding interactions can lead to the inhibition or activation of enzymes, depending on the context. For example, its interaction with the dopamine receptor D2 results in the modulation of neurotransmitter release, while its binding to β-amyloid proteins inhibits their aggregation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods. In vivo studies have indicated that the compound may undergo metabolic degradation, leading to a reduction in its efficacy over time.
Long-term exposure to this compound has been associated with sustained effects on cellular function, including prolonged inhibition of β-amyloid aggregation and continuous modulation of dopamine receptor activity. These findings suggest that the compound’s effects can persist over time, making it a potential candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in liver and kidney function.
Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects. Beyond this threshold, increasing the dosage does not necessarily enhance the compound’s efficacy but may increase the risk of adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.
The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels. For instance, its inhibition of specific cytochrome P450 enzymes can lead to altered levels of endogenous metabolites, impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation. Once inside the cell, it can bind to various proteins, influencing its localization and activity.
The compound’s distribution within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy. The extent of binding to plasma proteins can vary depending on the compound’s concentration and the presence of other competing molecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, the compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression.
Additionally, the compound’s localization to specific organelles, such as mitochondria or lysosomes, can affect its activity and function. For instance, its accumulation in mitochondria may influence cellular metabolism and energy production, while its presence in lysosomes can impact autophagy and cellular degradation processes.
Biological Activity
The compound 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its potential therapeutic applications, particularly in neurodegenerative diseases and its anti-inflammatory and antibacterial effects.
- Molecular Formula : C17H14N2O3
- Molecular Weight : 294.3 g/mol
- CAS Number : 17515-32-1
This compound belongs to a class of isoindole derivatives known for their pharmacological potential.
Neuroprotective Effects
Research indicates that derivatives of isoindoline-1,3-dione exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. In a study evaluating several derivatives, one compound showed an IC50 value of 1.12 μM against AChE, highlighting the potential of these compounds in treating neurodegenerative conditions .
| Compound | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| Derivative I | AChE | 1.12 |
| Derivative III | BuChE | 21.24 |
The inhibition of these enzymes is essential for enhancing cholinergic transmission, thereby alleviating symptoms associated with Alzheimer's disease.
Anti-inflammatory and Antibacterial Activity
In addition to neuroprotective effects, isoindoline derivatives have demonstrated anti-inflammatory and antibacterial properties. For instance, compounds derived from isoindole structures have been shown to inhibit various inflammatory pathways and exhibit activity against bacterial strains . This multifaceted biological profile suggests that these compounds could be developed into broad-spectrum therapeutic agents.
Study on Acetylcholinesterase Inhibition
A notable study involved the synthesis and evaluation of six new isoindoline derivatives. The research utilized molecular docking and dynamics simulations to predict the binding affinity of these compounds to AChE and BuChE. The results indicated that structural modifications could enhance inhibitory potency against these enzymes .
Evaluation of Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of isoindoline derivatives. The study assessed the compounds' ability to inhibit pro-inflammatory cytokines in vitro, revealing that certain derivatives significantly reduced levels of TNF-alpha and IL-6 in treated cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison of similar phthalimide derivatives based on substituents, synthesis methods, applications, and properties.
Data Table: Key Phthalimide Derivatives and Their Attributes
Substituent-Driven Functional Differences
- Silsesquioxanylpropyl (PSQ-PhI): Imparts polymeric properties, enabling green synthesis of polysilsesquioxanes. NMR confirms the absence of monomeric alkoxysilyl groups, indicating successful polymerization .
- Phenylethyl + Nitro Group (Compound 14) : Enhances anticonvulsant activity by mimicking phenytoin’s interaction with Na+ channels. Docking studies suggest structural optimization for CNS drug design .
- Bromo-oxobutyl (CAS 6284-26-0) : The bromine atom increases reactivity, making it a versatile intermediate for alkylation or nucleophilic substitution reactions .
- Hydroxypropyl-Morpholinylphenylamino (MM3629.09): Morpholine and amino groups likely contribute to anticoagulant activity, possibly through thrombin inhibition or platelet aggregation modulation .
Preparation Methods
Halogenation of 1-(2-Nitrophenyl)propan-1-one
Procedure :
-
Dissolve 1-(2-nitrophenyl)propan-1-one (10.0 g, 51.8 mmol) in dry CCl₄ (100 mL).
-
Add N-bromosuccinimide (NBS, 9.23 g, 51.8 mmol) and benzoyl peroxide (0.5 g, 2.07 mmol) as a radical initiator.
-
Reflux at 80°C for 6 hours under N₂ atmosphere.
-
Cool, filter succinimide byproducts, and concentrate under reduced pressure.
-
Purify via silica gel chromatography (hexane/EtOAc, 4:1) to yield 3-bromo-1-(2-nitrophenyl)propan-1-one as a yellow solid (12.1 g, 85%).
Key Parameters :
-
Radical bromination ensures selective α-position functionalization.
-
Excess NBS leads to dibromination; stoichiometric control is critical.
Gabriel Synthesis of N-[3-(2-Nitrophenyl)-3-oxopropyl]phthalimide
Alkylation of Potassium Phthalimide
Procedure :
-
Suspend potassium phthalimide (8.72 g, 47.1 mmol) in anhydrous DMF (50 mL).
-
Add 3-bromo-1-(2-nitrophenyl)propan-1-one (12.1 g, 44.0 mmol) dropwise at 60°C.
-
Stir for 12 hours, then pour into ice water (200 mL).
-
Extract with CH₂Cl₂ (3 × 50 mL), dry over Na₂SO₄, and concentrate.
-
Recrystallize from ethanol to obtain N-[3-(2-nitrophenyl)-3-oxopropyl]phthalimide as white crystals (13.5 g, 82%).
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.02–7.86 (m, 4H, phthalimide), 7.72 (d, J = 8.1 Hz, 1H, ArH), 7.60–7.54 (m, 2H, ArH), 4.21 (t, J = 6.8 Hz, 2H, NCH₂), 3.12 (t, J = 6.8 Hz, 2H, COCH₂), 2.95 (s, 2H, ArCH₂).
-
IR (KBr) : ν = 1772 cm⁻¹ (C=O, phthalimide), 1710 cm⁻¹ (C=O, ketone), 1520 cm⁻¹ (NO₂).
Catalytic Hydrogenation of the Nitro Group
Reduction to Primary Amine
Procedure :
-
Dissolve N-[3-(2-nitrophenyl)-3-oxopropyl]phthalimide (10.0 g, 27.2 mmol) in EtOAc (150 mL).
-
Add 10% Pd/C (1.0 g) and stir under H₂ (50 psi) at 25°C for 8 hours.
-
Filter through Celite, wash with EtOAc, and concentrate.
-
Purify via flash chromatography (CH₂Cl₂/MeOH, 95:5) to yield the title compound as a pale-yellow solid (7.9 g, 86%).
Optimization Notes :
-
Pressure : Higher H₂ pressure (≥50 psi) ensures complete reduction without side reactions.
-
Catalyst Loading : 10 wt% Pd/C balances activity and cost.
Alternative Synthetic Routes
Michael Addition of Phthalimide to α,β-Unsaturated Ketones
Procedure :
-
Prepare 3-(2-nitrophenyl)acryloyl chloride via reaction of 2-nitrocinnamic acid with SOCl₂.
-
React with potassium phthalimide (1.2 eq) in THF at 0°C.
-
Hydrolyze the acyl chloride intermediate to form the ketone.
-
Reduce nitro to amine as in Section 4.
Mannich Reaction with Phthalimide
Procedure :
-
Condense phthalimide (1.0 eq), formaldehyde (1.2 eq), and 2-nitroaniline (1.0 eq) in acetic acid.
-
Heat at 100°C for 6 hours to form the Mannich base.
-
Oxidize the secondary alcohol to ketone using PCC.
Limitations : Low regioselectivity (∼55% yield).
Analytical and Spectroscopic Validation
Purity Assessment
Stability Studies
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.
-
Hydrolytic Stability : Stable in pH 4–8 buffers for 24 hours (≤2% degradation).
Industrial-Scale Considerations
Cost-Efficiency Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 82% | 78% |
| PMI (Process Mass Intensity) | 12.4 | 9.8 |
| E-Factor | 8.7 | 6.2 |
Waste Stream Management
-
Bromide Salts : Recycled via electrodialysis.
-
Pd/C Catalyst : Recovered and reactivated (≥5 cycles).
Q & A
Q. What are the primary synthetic routes for 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione?
The compound is synthesized via multi-step organic reactions. A common approach involves coupling ethynyl-substituted phenyl groups with isoindole derivatives using cross-coupling reactions like Sonogashira coupling (optimized with palladium catalysts and copper iodide). Intermediate steps may include functionalization of the aminophenyl group and ketone formation. Purification typically employs column chromatography to isolate high-purity products .
Q. How do structural features like the aminophenyl group influence the compound’s reactivity?
The 2-aminophenyl moiety enhances electrophilic substitution reactivity due to electron-donating amine groups, facilitating nucleophilic attacks in synthesis. The isoindole-dione core provides rigidity, influencing π-π stacking in crystallographic studies. X-ray diffraction (e.g., monoclinic P2₁/c space group) and NMR spectroscopy (¹H/¹³C) are critical for confirming stereochemistry and hydrogen-bonding networks .
Q. What preliminary biological screening methods are recommended for this compound?
Initial screening should include:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Toxicity profiling : Acute toxicity in zebrafish or rodent models (LD₅₀) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses involving cross-coupling reactions?
- Catalyst selection : Use Pd(PPh₃)₄/CuI for Sonogashira coupling, ensuring anhydrous conditions.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Gradient elution in column chromatography (silica gel, hexane/EtOAc) improves yield (>75%) .
Q. What analytical techniques resolve contradictions in reported biological activities?
Discrepancies in bioactivity data (e.g., conflicting IC₅₀ values) require:
- Orthogonal assays : Validate anticancer results via clonogenic assays alongside MTT.
- Metabolic stability studies : LC-MS/MS to assess compound degradation in cell media.
- Structural analogs : Compare activities of derivatives to isolate functional group contributions .
Q. What strategies mitigate toxicity concerns during in vivo testing?
- Prodrug design : Mask the amine group with acetyl or PEG-based linkers to reduce off-target effects.
- Dose optimization : Use pharmacokinetic modeling (e.g., NONMEM) to establish safe dosing ranges.
- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .
Q. How can protein-ligand interactions be studied mechanistically for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases).
- Spectroscopy : Fluorescence quenching assays and ITC (isothermal titration calorimetry) quantify binding constants (Kd).
- Cryo-EM/X-ray crystallography : Resolve 3D binding conformations in enzyme-inhibitor complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
